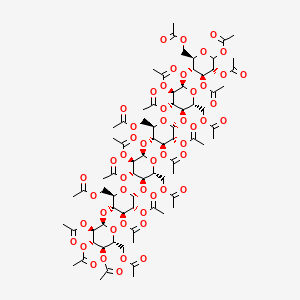

Eicosaacetylmaltohexaose

Beschreibung

Eicosaacetylmaltohexaose is a highly acetylated derivative of maltohexaose, an oligosaccharide composed of six glucose units linked by α-1,4-glycosidic bonds. The term "eicosa-" denotes the presence of 20 acetyl groups (-OAc) esterified to hydroxyl positions across the maltohexaose backbone. This extensive acetylation significantly alters the compound’s physicochemical properties, including solubility, stability, and reactivity, compared to non-acetylated or partially acetylated analogs. Eicosaacetylmaltohexaose is primarily studied for its applications in drug delivery systems, biodegradable polymers, and enzyme-substrate interactions due to its tailored hydrophobicity and structural rigidity .

Eigenschaften

Molekularformel |

C76H102O51 |

|---|---|

Molekulargewicht |

1831.6 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,76-/m1/s1 |

InChI-Schlüssel |

XSGOGJVBNJFJDH-VJMINEHASA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of eicosaacetylmaltohexaose typically involves the acetylation of maltohexaose, a glucose oligomer. The process begins with the extraction of maltohexaose from starch through enzymatic hydrolysis. The maltohexaose is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure complete acetylation of the hydroxyl groups on the glucose units.

Industrial Production Methods

Industrial production of eicosaacetylmaltohexaose follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade enzymes for starch hydrolysis and large-scale reactors for the acetylation process. The reaction conditions are optimized for maximum yield and purity, and the final product is purified using techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Eicosaacetylmaltohexaose undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate.

Reduction: The reduction of carbonyl groups back to hydroxyl groups can be achieved using reducing agents like sodium borohydride.

Substitution: Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Regeneration of hydroxyl groups.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Eicosaacetylmaltohexaose has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying carbohydrate chemistry and reaction mechanisms.

Biology: Investigated for its potential role in cellular processes and as a substrate for enzymatic reactions.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

Industry: Utilized in the production of biodegradable materials and as a precursor for the synthesis of other complex carbohydrates.

Wirkmechanismus

The mechanism of action of eicosaacetylmaltohexaose involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of acetyl groups, leading to the release of active glucose units. This process can influence cellular metabolism and energy production. Additionally, its ability to form stable complexes with other molecules makes it a potential candidate for targeted drug delivery.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Eicosaacetylmaltohexaose with structurally related acetylated carbohydrates:

Key Research Findings

- Enzymatic Stability : The acetyl groups in Eicosaacetylmaltohexaose hinder hydrolysis by amylases, making it resistant to enzymatic degradation compared to Acetyl-maltose, which is rapidly cleaved by maltase .

- Thermal Behavior : Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 145°C for Eicosaacetylmaltohexaose, surpassing Hexyl acetate (Tg: -60°C) and Acetyl-maltose (Tg: 85°C) .

- Reactivity : Unlike Hexamethylene diisocyanate, which reacts exothermically with water, Eicosaacetylmaltohexaose is chemically inert under ambient conditions, favoring its use in controlled-release formulations .

Mechanistic Insights and Industrial Relevance

The extensive acetylation in Eicosaacetylmaltohexaose reduces intermolecular hydrogen bonding, enhancing compatibility with hydrophobic matrices in polymer blends. In contrast, partially acetylated analogs like Acetyl-maltose retain polar hydroxyl groups, limiting their utility in moisture-sensitive applications. Industrial studies highlight Eicosaacetylmaltohexaose’s role in improving the bioavailability of lipophilic drugs, whereas Hexamethylene diisocyanate remains critical in polyurethane production due to its crosslinking efficiency .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.